Cyclobutyl isocyanide

Catalog No.
S739616
CAS No.
90993-55-8
M.F
C5H7N
M. Wt
81.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobutyl isocyanide

CAS Number

90993-55-8

Product Name

Cyclobutyl isocyanide

IUPAC Name

isocyanocyclobutane

Molecular Formula

C5H7N

Molecular Weight

81.12 g/mol

InChI

InChI=1S/C5H7N/c1-6-5-3-2-4-5/h5H,2-4H2

InChI Key

VNYCNUUHLFKQGU-UHFFFAOYSA-N

SMILES

[C-]#[N+]C1CCC1

Canonical SMILES

[C-]#[N+]C1CCC1

Cyclobutyl isocyanide (CAS 90993-55-8) is an aliphatic isocyanide distinguished by its sterically demanding and strained four-membered carbocyclic ring. This structural feature imparts a unique combination of steric and electronic properties not found in more common acyclic or larger-ring cycloaliphatic isocyanides. It serves as a specialized reagent for introducing the cyclobutane motif into target molecules, a substructure of increasing interest in medicinal chemistry and materials science. Its utility is defined by specific reaction compatibilities and predictable thermal behavior, making it a non-interchangeable analog for other isocyanides in many synthetic contexts.

Direct substitution of common alkyl isocyanides like tert-butyl isocyanide or cyclohexyl isocyanide with cyclobutyl isocyanide is often not viable due to its unique reactivity profile. The combination of the cyclobutyl group's specific steric footprint and inherent ring strain can lead to dramatically different outcomes in well-established transformations. For instance, in isocyanide-based multicomponent reactions (MCRs) such as the Ugi reaction, cyclobutyl isocyanide has been reported to be unreactive where other analogs perform effectively. [1] This lack of interchangeability necessitates specific process validation and makes it unsuitable as a generic substitute, requiring its selection be based on evidence for a specific intended transformation.

Process Incompatibility: Reported Ineffectiveness in Standard Ugi Reaction Protocols

In a study toward the total synthesis of complex natural products, cyclobutyl isocyanide was found to be 'wholly ineffective in the Ugi reaction under a variety of conditions'. [1] This contrasts sharply with the routine and high-yielding performance of benchmark isocyanides like tert-butyl and cyclohexyl isocyanide in this transformation. The same study noted that the compound required non-aqueous, non-chromatographic purification, suggesting instability to standard silica gel chromatography and aqueous workups. [1]

Evidence DimensionReactivity in Ugi Multicomponent Reaction
Target Compound DataReported as 'wholly ineffective'
Comparator Or BaselineStandard alkyl isocyanides (e.g., tert-butyl, cyclohexyl) which are routinely effective under similar conditions.
Quantified DifferenceQualitative failure vs. typical quantitative success (yields often >70%) for comparators.
ConditionsVarious standard Ugi reaction conditions attempted for natural product synthesis.

This finding is critical for procurement and project planning, as it indicates that the compound is unsuitable for Ugi-based library synthesis and requires specialized handling, preventing misallocation of resources on incompatible process designs.

Thermal Behavior: Undergoes Clean Isomerization to Nitrile Without Ring Degradation

When subjected to strong heating (e.g., 200 °C), cyclobutyl isocyanide undergoes a clean thermal isomerization to its corresponding nitrile, cyclobutanenitrile. [1] Significantly, this rearrangement proceeds without the ring-contraction or ring-opening side products that can be characteristic of other strained cyclic systems under thermal stress. This indicates a high degree of integrity of the cyclobutyl core during high-energy processes.

Evidence DimensionThermal Rearrangement Products
Target Compound DataForms cyclobutanenitrile exclusively
Comparator Or BaselineOther strained ring systems which may undergo fragmentation, ring-opening, or contraction.
Quantified DifferenceAbsence of ring-degradation byproducts.
ConditionsThermal isomerization (e.g., solution at 200 °C).

For applications requiring high-temperature processing or where the thermal stability of the final product is paramount, this predictable behavior ensures the cyclobutyl motif remains intact, which is a key selection criterion for materials synthesis and robust process development.

Probing Steric and Electronic Limits in Reaction Development

Given its demonstrated lack of reactivity in standard Ugi protocols where less-strained or acyclic analogs are successful, cyclobutyl isocyanide serves as a valuable mechanistic probe. [1] It allows researchers to define the steric and electronic tolerance of new synthetic methods, providing a clear boundary condition for reaction scope and enabling a deeper understanding of the transition state.

Synthesis of Thermally Processed Materials Requiring an Intact Cyclobutane Core

The ability to undergo clean thermal isomerization to the corresponding nitrile without degradation of the four-membered ring makes this compound a candidate precursor for materials applications. [2] Where a cyclobutane-pendant polymer or material is desired, and the synthesis or processing involves high temperatures, this reagent provides a pathway to the corresponding nitrile-containing material while preserving the core cyclic structure.

XLogP3

0.6

Wikipedia

Isocyanocyclobutane

Dates

Last modified: 08-15-2023

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